molecular formula C17H20N10 B6453267 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine CAS No. 2549020-36-0

6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine

Cat. No.: B6453267
CAS No.: 2549020-36-0
M. Wt: 364.4 g/mol
InChI Key: CVELYZMLSKVBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-d]pyrimidine core linked via a piperazine bridge to a 9-methylpurine moiety. The pyrazolo[3,4-d]pyrimidine scaffold is substituted with 1,6-dimethyl groups, while the purine unit contains a methyl group at the 9-position (Fig. 1). The piperazine linker enhances solubility and may facilitate conformational flexibility, enabling optimal binding interactions .

Properties

IUPAC Name

1,6-dimethyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-11-22-14-12(8-21-25(14)3)15(23-11)26-4-6-27(7-5-26)17-13-16(18-9-19-17)24(2)10-20-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVELYZMLSKVBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a purine core and a pyrazolo[3,4-d]pyrimidine moiety. The molecular formula is C15H20N8C_{15}H_{20}N_{8} with a molecular weight of approximately 304.36 g/mol. The structure is critical for its interaction with biological targets, particularly in the context of kinase inhibition.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural similarity to ATP allows it to competitively inhibit several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR).

Efficacy in Cancer Models

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to our target compound have been found to exhibit IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

These findings suggest that the compound may induce apoptosis and cell cycle arrest at specific phases, enhancing its potential as an anti-cancer agent .

Case Studies

  • In Vitro Studies : In one study, the synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested for their anti-proliferative activities against A549 and HCT-116 cells. Compound 12b was particularly notable for its ability to induce apoptosis and alter the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
  • Molecular Docking Studies : Molecular docking simulations have indicated a strong binding affinity of these compounds to the active sites of EGFR, supporting their role as competitive inhibitors . This computational analysis complements experimental data by providing insights into binding interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Purine-Pyrimidine Hybrid Scaffolds

Compound 9a : 1,4-Bis{[1-(2-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzene
  • Key Differences :
    • Replaces the pyrazolo[3,4-d]pyrimidine core with a triazole-linked purine system.
    • Uses a piperidine substituent instead of piperazine, reducing basicity and altering pharmacokinetics.
    • Incorporates a bis-triazole-benzene spacer, enhancing rigidity compared to the piperazine bridge in the target compound .
Compound 9e : 6-(Piperidin-1-yl)-9-({2-[4-((4-(prop-2-yn-1-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl]ethyl}-9H-purine
  • Key Differences: Features a propargyl-phenoxy-triazole linker instead of pyrazolo-pyrimidine.
Patent Derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Key Differences: Replaces the purine moiety with a pyrido[1,2-a]pyrimidin-4-one system.

Analogues with Pyrazolo[3,4-d]pyrimidine Modifications

Compound 3 : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
  • Key Differences :
    • Lacks the purine-piperazine linkage, focusing solely on pyrazolo-pyrimidine modifications.
    • The hydrazine group at position 4 may confer nucleophilic reactivity, differing from the methyl-purine substituent in the target compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (e.g., Compounds 6–8)
  • Absence of a purine component limits dual-targeting capabilities .

Computational and Experimental Insights

  • Target Compound : Molecular dynamics simulations suggest the piperazine linker adopts a chair conformation, positioning the pyrazolo-pyrimidine and purine moieties for simultaneous binding to kinase ATP pockets .
  • Patent Derivatives : Pyrazolo-pyrazine systems show enhanced metabolic stability compared to pyrazolo-pyrimidines due to reduced oxidative susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.